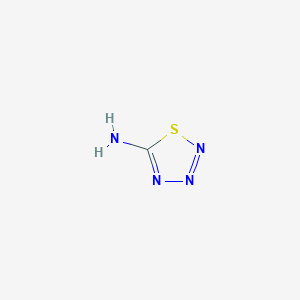

1,2,3,4-Thiatriazol-5-amine

Description

Historical Context of 1,2,3,4-Thiatriazole Research

The study of 1,2,3,4-thiatriazoles has progressed through distinct phases, from initial discovery to detailed structural and physicochemical characterization.

The existence of the 1,2,3,4-thiatriazole ring system was definitively established through the pioneering work of Lieber and his collaborators. cdnsciencepub.com Early reports, such as the reaction of carbon disulfide with sodium azide (B81097) in 1922, initially suggested the formation of an acyclic azidodithiocarbamate. iucr.org However, subsequent investigations using infrared spectroscopy correctly identified the product as a heterocyclic thiatriazole structure. iucr.org

The most common and general synthetic routes to emerge for 1,2,3,4-thiatriazoles involved two primary methods. cdnsciencepub.comresearchgate.net The first is the diazotization of 4-substituted thiosemicarbazides, which directly yields 5-(substituted)amino-1,2,3,4-thiatriazoles. cdnsciencepub.comresearchgate.net The second involves the treatment of a thiohydrazide with nitrous acid. researchgate.net These foundational methods paved the way for the synthesis of a variety of C- and N-substituted thiatriazoles.

The period between 1961 and 1980 saw the refinement and expansion of synthetic methods for creating the 1,2,3,4-thiatriazole core. Research during this era built upon the initial discoveries, providing more versatile and specific pathways to these heterocycles. A key survey of the field was compiled by Jensen and Pedersen in 1964, summarizing the state of knowledge at the time. scispace.comscispace.com The thermal decomposition of these compounds to produce other molecules, such as cyanates, was also a subject of study. orgsyn.org

Table 1: Key Synthetic Methodologies for 1,2,3,4-Thiatriazoles (1961-1980)

| Method | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Diazotization | 4-substituted thiosemicarbazides | 5-(substituted)amino-1,2,3,4-thiatriazoles | cdnsciencepub.com |

| Diazotization | p-substituted thiobenzhydrazides | 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles | cdnsciencepub.com |

| Azide Reaction | Sodium thiobenzoylthioglycollates and sodium azide | 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles | cdnsciencepub.com |

| Hydrazoic Acid Reaction | Alkyl- and aryl-isothiocyanates and hydrazoic acid | 5-(substituted)amino-1,2,3,4-thiatriazoles | cdnsciencepub.com |

Shift towards Spectroscopic and Physical Chemical Aspects (Post-1980)

After 1980, research focus increasingly shifted from synthetic novelty to a deeper understanding of the structural and electronic properties of 1,2,3,4-thiatriazoles through advanced spectroscopic and computational techniques. researchgate.net X-ray crystallography studies provided unequivocal proof of structure, as demonstrated in the 1991 analysis of sodium 1,2,3,4-thiatriazole-5-thiolate dihydrate, which resolved previous ambiguities about its formation from sodium azide and carbon disulfide. iucr.org

The application of various spectroscopic methods became central to characterizing these molecules. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR), particularly 13C NMR, proved invaluable for tasks such as assigning tautomeric forms of 5-amino-substituted derivatives. researchgate.net Other techniques including Infrared (IR), Ultraviolet (UV), Raman spectroscopy, and mass spectrometry were systematically employed to probe the molecule's structure. researchgate.net This experimental work was heavily complemented by theoretical studies using a range of computational chemistry methods, from semi-empirical CNDO to more advanced Density Functional Theory (DFT), to calculate geometries, analyze electronic structure, and predict spectroscopic outcomes. scispace.comresearchgate.net

Table 2: Application of Spectroscopic and Computational Methods (Post-1980)

| Technique | Application in 1,2,3,4-Thiatriazole Research | Reference |

|---|---|---|

| X-ray Crystallography | Unambiguous determination of molecular structure and bonding. | iucr.org |

| 13C NMR Spectroscopy | Assignment of tautomeric structures in 5-amino derivatives. | researchgate.net |

| IR/UV Spectroscopy | Characterization of functional groups and electronic transitions. | cdnsciencepub.comcdnsciencepub.com |

| Mass Spectrometry | Analysis of molecular weight and fragmentation patterns. | researchgate.net |

| Computational Chemistry (DFT, etc.) | Calculation of structure, reactivity, and spectroscopic properties. | researchgate.net |

Classification and Nomenclature of Thiatriazoles

The term "thiatriazole" refers to a five-membered heterocyclic ring containing one sulfur and three nitrogen atoms. The specific arrangement of these heteroatoms gives rise to different isomers.

The two principal isomers of the thiatriazole ring are the 1,2,3,4- and 1,2,3,5-systems. The primary distinction lies in the relative positions of the sulfur and nitrogen atoms within the ring. In the 1,2,3,4-isomer, the sulfur atom is adjacent to two nitrogen atoms, followed by the remaining two nitrogen atoms. In the 1,2,3,5-isomer, the sulfur atom is positioned between two nitrogen atoms (at positions 1 and 5).

This structural difference has a profound impact on their stability. The 1,2,3,4-thiatriazole system is recognized as being significantly more stable than the isomeric 1,2,3,5-thiatriazole system. researchgate.net The 1,2,3,5-thiatriazole ring is often described as labile, highlighting its tendency to undergo decomposition or rearrangement. researchgate.net Consequently, the chemistry of the 1,2,3,4-isomer is more extensively documented. researchgate.net

Tautomerism is a key feature of 1,2,3,4-thiatriazol-5-amine. The compound can theoretically exist in several tautomeric forms, with the most significant being the amino-imino equilibrium.

Amino Tautomer: this compound

Imino Tautomer: 1,2,3,4-Thiatriazolin-5-imine (with the double bond between C5 and the exocyclic nitrogen, and the proton on one of the ring nitrogens, such as N4).

Spectroscopic studies, particularly 13C NMR, have been instrumental in investigating this tautomerism. researchgate.net The chemical shift of the C5 carbon provides a clear diagnostic marker to distinguish between the tautomers. For instance, in related thiatriazolinethione compounds, the C5 signal for a thioketone function appears at a significantly different chemical shift (around 193.1 ppm) compared to what would be expected for a thiol function. researchgate.net By analogy, the C5 signal in 5-amino-1,2,3,4-thiatriazoles helps to confirm the predominance of the amino tautomer in most cases. researchgate.net Computational studies using methods like DFT have also been employed to calculate the relative energies of the different tautomers, often confirming the greater stability of the amino form. mdpi.com

Table 3: Principal Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Key Features |

|---|---|---|

| This compound | Aromatic thiatriazole ring with an exocyclic amino (-NH2) group at C5. | Generally considered the more stable tautomer. |

| 1,2,3,4-Thiatriazolin-5-imine | Non-aromatic thiatriazoline ring with an exocyclic imino (=NH) group at C5. | Higher energy tautomer. The ring contains a protonated nitrogen. |

Isomeric Forms and Tautomerism of this compound

Thione-Thiol Tautomerism in Related Systems

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key concept in understanding the chemistry of many heterocyclic compounds. In systems related to this compound, particularly those containing a thioamide-like fragment, thione-thiol tautomerism is a significant consideration. This equilibrium involves the migration of a proton between a nitrogen atom and a sulfur atom, leading to a thione (C=S) form and a thiol (S-H) form.

For instance, in the isomeric 1-substituted-tetrazoline-5-thiones, which can be formed from 5-(substituted)amino-1,2,3,4-thiatriazoles, the thione-thiol tautomerism is a subject of investigation. cdnsciencepub.com Studies on 1,2,4-triazole-3-thione and its derivatives have shown that the thione form is generally the more stable tautomer in the gas phase. nih.gov This preference for the thione form has also been observed in the solid state for 4-substituted-thiosemicarbazides. cdnsciencepub.com The study of such tautomeric equilibria is crucial as the different forms can exhibit distinct chemical reactivity and biological activity. jocpr.com

Spectroscopic Evidence for Tautomeric Assignments

Spectroscopic techniques are indispensable tools for elucidating the tautomeric forms of heterocyclic compounds. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide direct evidence for the predominant tautomer in a given state.

In the case of 5-(substituted)amino-1,2,3,4-thiatriazoles, IR spectroscopy has been instrumental in confirming the amino-thiatriazole structure over the isomeric open-chain thiocarbamyl azides. cdnsciencepub.com The absence of characteristic azide stretching frequencies and the presence of bands associated with the thiatriazole ring support the cyclic structure. cdnsciencepub.com Furthermore, studies on related thiohydrazides have shown no evidence of thione-thiol tautomerism in the solid state, as indicated by their IR spectra. cdnsciencepub.com For the isomeric 1-substituted-tetrazoline-5-thiones, the presence of strong C=S and -N-C=S absorption bands in the IR spectrum, coupled with the absence of a distinct S-H stretching band, confirms the predominance of the thione form. cdnsciencepub.com

Carbon-13 NMR spectroscopy has also proven to be a powerful technique for assigning tautomeric forms. For thiatriazolinethione, the 13C NMR spectrum clearly indicates the presence of a thioketone function with a chemical shift (δ) of 193.1 ppm, rather than a thiol function. researchgate.net This spectroscopic evidence is crucial for understanding the fundamental structure and reactivity of these heterocyclic systems. researchgate.net

Significance of this compound in Modern Chemical Research

The unique structural features of this compound and its derivatives have made them valuable scaffolds in various areas of modern chemical research. Their utility spans from the development of new therapeutic agents to the creation of novel materials and their application as versatile synthetic intermediates.

Relevance in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The 1,2,3,4-thiatriazole nucleus is no exception, and its derivatives have been investigated for a range of biological activities. ontosight.ai

Research has shown that compounds containing the thiatriazole moiety can exhibit antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.net For instance, derivatives of thiatriazoles have demonstrated significant antimicrobial activity. The unique electronic and steric properties conferred by the thiatriazole ring make these compounds interesting candidates for drug development. More recently, ursane (B1242777) hybrids incorporating a 5-amino-1,2,3,4-thiatriazole moiety have been synthesized and studied for their potential as inhibitors of the main protease of SARS-CoV-2. nih.govresearchgate.net This highlights the ongoing relevance of this heterocyclic system in the search for new therapeutic agents. nih.govresearchgate.net

| Compound Class | Potential Biological Activity | Reference |

| Thiatriazole Derivatives | Antimicrobial, Antiviral, Anticancer | ontosight.airesearchgate.net |

| Ursane-Thiatriazole Hybrids | SARS-CoV-2 Protease Inhibition | nih.govresearchgate.net |

Role in Materials Science

The electronic and optical properties of thiatriazole derivatives make them promising candidates for applications in materials science. ontosight.ai The inherent characteristics of the thiatriazole ring can be tuned by the introduction of different substituents, allowing for the design of materials with specific functionalities.

Derivatives of 1,2,3,4-thiatriazoles are being explored for their potential use in the development of new materials such as semiconductors and luminescent devices. ontosight.ai The ability of these compounds to participate in various chemical reactions also makes them useful as precursors for the synthesis of other advanced materials. For example, the thermal decomposition of some 5-substituted-1,2,3,4-thiatriazoles yields nitriles, nitrogen, and sulfur, a process that could be harnessed in specific material applications. cdnsciencepub.com

Applications in Organic Synthesis

In addition to its direct applications in medicinal chemistry and materials science, this compound serves as a valuable building block in organic synthesis. lookchem.com Its multifunctional nature allows it to be a versatile synthon for the construction of more complex heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiatriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4S/c2-1-3-4-5-6-1/h(H2,2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSGFYBDMKUQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288434 | |

| Record name | 1,2,3,4-thiatriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-99-5 | |

| Record name | 6630-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-thiatriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Thiatriazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH8Q3NZ8XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,2,3,4 Thiatriazol 5 Amine

Ring-Closure Reactions for 1,2,3,4-Thiatriazol-5-amine Synthesis

The synthesis of the 1,2,3,4-thiatriazole ring is predominantly achieved through cyclization reactions that form the core heterocyclic structure. These methods can be broadly categorized based on the key bonds formed during the ring-closing step.

Formation via One S-N and One N-N Bond

A primary strategy for constructing the 1,2,3,4-thiatriazole ring involves the formation of one sulfur-nitrogen and one nitrogen-nitrogen bond in a conclusive cyclization step. This is typically achieved by reacting a precursor containing a thiocarbonyl group and a hydrazine-derived moiety with a diazotizing agent or an azide (B81097) source.

One of the most established and widely used methods for synthesizing 5-amino-1,2,3,4-thiatriazoles is the diazotization of thiosemicarbazides or their 4-substituted derivatives with nitrous acid. organic-chemistry.orguakron.edu This reaction is typically carried out by treating the thiosemicarbazide (B42300), dissolved in an acidic medium like hydrochloric acid, with a solution of sodium nitrite. organic-chemistry.orguakron.edu The temperature is generally kept low, often between 5 and 10°C, to control the reaction. organic-chemistry.org

The mechanism involves the reaction of the terminal amino group of the thiosemicarbazide with nitrous acid to form a diazonium salt intermediate. This is followed by an intramolecular cyclization where the sulfur atom attacks one of the nitrogen atoms of the diazo group, leading to the formation of the stable 1,2,3,4-thiatriazole ring. organic-chemistry.org This method is effective for producing both the parent 5-amino-1,2,3,4-thiatriazole and various N-substituted derivatives. uakron.edu

Table 1: Synthesis of 1,2,3,4-Thiatriazoles via Diazotization of Thiosemicarbazides

| Starting Material | Product | Yield | Decomposition Point (°C) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | 5-amino-1,2,3,4-thiatriazole | - | 111 | organic-chemistry.org |

| 4-phenyl-3-thiosemicarbazide | 5-anilino-1,2,3,4-thiatriazole (B78592) | 33.7% | 109 | organic-chemistry.org |

Note: The data in this table is interactive and can be sorted by clicking on the column headers.

An alternative and related pathway to 5-(substituted)amino-1,2,3,4-thiatriazoles involves the reaction of alkyl or aryl isothiocyanates with hydrazoic acid (HN₃). uakron.edu This reaction yields the identical product to the diazotization of the corresponding 4-substituted thiosemicarbazide. This method is particularly useful for synthesizing 5-acylamino-1,2,3,4-thiatriazoles from acylisothiocyanates and hydrazoic acid. uakron.edu However, challenges in purifying these acylamino derivatives have been reported. uakron.edu

Thiocarbamoylimidazolium salts are known as effective thiocarbamoylating reagents, readily prepared from the treatment of secondary amines with N,N'-thiocarbonyldiimidazole (TCDI) followed by methylation. These salts are potent thiocarbonyl transfer agents used in the synthesis of various compounds like thioureas and thiocarbamates. However, based on available scientific literature, the specific utilization of thiocarbamoylimidazolium salts as precursors for the synthesis of this compound is not a well-documented pathway.

Alternative Ring-Closure Strategies

Beyond the primary methods involving thiosemicarbazide precursors, other ring-closure strategies have been explored, focusing on different bond-forming disconnections of the thiatriazole ring.

The reaction between an azide source and an isothiocyanate represents a direct approach to forming the thiatriazole ring. This pathway is effectively a [3+2] cycloaddition, where the azide acts as the 1,3-dipole and the C=S bond of the isothiocyanate acts as the dipolarophile. The reaction of alkyl azides with sulfonyl isothiocyanates, for example, has been shown to produce 4-alkyl-5-sulfonylimino-1,2,3,4-thiatriazolines. researchgate.net

However, the reaction between organic isothiocyanates and sodium azide can also lead to the formation of the isomeric 1-substituted-tetrazole-5-thiones. wikipedia.org The outcome of the reaction can be influenced by factors such as the solvent and the electronic properties of the substituent on the isothiocyanate. wikipedia.org The mechanism is thought to involve the nucleophilic attack of the azide ion on the carbon atom of the isothiocyanate group, followed by ring closure. wikipedia.org

Reactivity and Transformations of the 1,2,3,4-Thiatriazole Ring System

The reactivity of the 1,2,3,4-thiatriazole ring is largely dictated by its inherent instability, which leads to decomposition upon heating. researchgate.netscispace.com In many instances, this decomposition can be rapid and is sometimes accompanied by detonation. researchgate.net

Thermal Decomposition Pathways

The thermal decomposition of 1,2,3,4-thiatriazoles is a defining characteristic of this heterocyclic system. These compounds are known to be unstable and decompose upon heating, with some even showing slow decomposition at room temperature. researchgate.netscispace.com The decomposition of 5-amino-1,2,3,4-thiatriazole, for instance, is observed to occur with bubbling and a popping sound, indicating the evolution of gaseous products. wisc.edu

A primary pathway in the thermal decomposition of 1,2,3,4-thiatriazoles is the elimination of molecular nitrogen (N2) and elemental sulfur. researchgate.net This process is thermodynamically favored due to the high bond enthalpy of the nitrogen-nitrogen triple bond in N2 gas. The decomposition of 5-chloro-1,2,3,4-thiatriazole under flash vacuum thermolysis conditions quantitatively produces N2, cyanogen (B1215507) chloride (ClCN), and sulfur. researchgate.net Theoretical studies suggest that the decomposition can proceed through different routes, one of which involves a retro-cycloaddition reaction. researchgate.net For 5-amino-1,2,3,4-thiatriazoles, the thermal breakdown leads to the formation of substituted cyanamides. researchgate.net

Theoretical calculations on the decomposition pathways of 1,2,3,4-thiatriazoles suggest the possibility of complex mechanisms involving various intermediates. One proposed pathway involves a ring-opening to a chlorothiocarbonyl azide intermediate. researchgate.net While direct thermal evidence for thiazirine intermediates is scarce, photochemical studies on related systems provide strong evidence for their formation.

The nature of the substituent at the 5-position of the 1,2,3,4-thiatriazole ring significantly influences its thermal stability and decomposition behavior. For instance, 5-anilino-1,2,3,4-thiatriazole has been observed to decompose at a slightly lower temperature than 5-amino-1,2,3,4-thiatriazole, with the former decomposing more gently, possibly due to the stabilizing effect of the aromatic ring. wisc.edu

Theoretical studies on related triazole systems have shown that the introduction of substituents can alter the primary decomposition pathways. For example, in 1,2,4-triazole (B32235) derivatives, an amino group can affect the stability, and the decomposition mechanism can shift from proton transfer to ring-opening depending on the substitution pattern. researchgate.net Electron-withdrawing groups, such as a nitro group, have been found to have a pronounced effect on the decomposition pattern of the triazole skeleton. nih.gov The thermal stability of fused 1,2,4-triazoles has been shown to be directly dependent on the number of chlorine atoms as substituents. researchgate.net

| Compound | Decomposition Temperature (°C) | Observations |

| 5-Anilino-1,2,3,4-thiatriazole | 112 | Bubbling |

| 5-Amino-1,2,3,4-thiatriazole | 111 | Soft pop and violent bubbling |

This table is based on data from a specific experimental setup and may vary under different conditions. wisc.edu

Photochemical Decomposition Mechanisms

While detailed photochemical studies specifically on this compound are not extensively documented, research on related 1,2,3,4-thiatriazoles provides insight into the likely mechanisms. The photolysis of aryl-substituted 1,2,3,4-thiatriazoles at cryogenic temperatures has been shown to produce what is believed to be a phenylthiazirine intermediate. This intermediate is stable at very low temperatures but upon warming, rearranges to a benzonitrile (B105546) sulphide, which then further decomposes to benzonitrile and sulfur at higher temperatures.

Ring Transformations of this compound

The inherent instability of the 1,2,3,4-thiatriazole ring makes it a precursor for the synthesis of other heterocyclic systems through ring transformation reactions. For 5-amino-1,2,3,4-thiatriazole and its derivatives, these transformations often involve the decomposition of the thiatriazole ring followed by cyclization reactions of the resulting intermediates.

Heating 5-amino-1,2,3,4-thiatriazoles leads to the formation of substituted cyanamides. researchgate.net Furthermore, the reaction of 5-amino-1,2,3,4-thiatriazole with aroyl chlorides in the presence of pyridine (B92270) results in the formation of 2,5-diaryl-1,6-dioxa-6a-thia-3,4-diazapentalenes. However, acetylation of 5-amino-1,2,3,4-thiatriazole yields 3,5-diacetamido-1,2,4-thiadiazole. The reaction with isothiocyanates can also lead to ring transformations, yielding substituted 1,2,4-thiadiazol-3-thiones from 5-alkyl- and 5-arylamino-1,2,3,4-thiatriazoles.

Alkylation of 5-arylamino-1,2,3,4-thiatriazoles can lead to different products depending on the alkylating agent. With diazomethane (B1218177), 4-methyl-5-arylimino-1,2,3,4-thiatriazoles are formed, which upon heating, can rearrange to substituted N-methylaminobenzothiazoles. researchgate.net

Isomerization to 1-Substituted-Tetrazole-5-thiols

Under basic conditions, 5-(substituted)amino-1,2,3,4-thiatriazoles can undergo isomerization to form the more stable 1-substituted-tetrazole-5-thiols. researchgate.net This rearrangement is a significant reaction pathway for these compounds. The process is believed to occur through a dearrangement-rearrangement mechanism. cdnsciencepub.com The reaction of organic isothiocyanates with sodium azide is a common method to synthesize 1-substituted-tetrazoline-5-thiones, which are tautomers of 1-substituted-tetrazole-5-thiols. cdnsciencepub.com The yield of this reaction is dependent on the electronic properties of the substituent on the isothiocyanate. cdnsciencepub.com

Degradation to Isothiocyanate and Azide Ion

In addition to isomerization, 5-(substituted)amino-1,2,3,4-thiatriazoles can also degrade into an isothiocyanate and an azide ion, particularly in the presence of aqueous bases. researchgate.net This degradation pathway competes with the isomerization reaction. The extent to which degradation occurs versus isomerization is dependent on the nature of the substituent attached to the amino group. researchgate.net

Factors Influencing Competitive Reactions (Alkyl vs. Aryl Substituents)

The balance between isomerization and degradation is significantly influenced by the nature of the substituent on the 5-amino group. researchgate.net While specific details on how alkyl versus aryl substituents direct these competitive reactions are not extensively detailed in the provided search results, the electronic properties of the substituent are a key factor. cdnsciencepub.com For instance, in the synthesis of 1-substituted-tetrazoline-5-thiones from isothiocyanates and sodium azide, electron-withdrawing groups on the isothiocyanate generally lead to higher yields of the tetrazole product, suggesting that electronic effects play a crucial role in the stability and reactivity of the related thiatriazole precursors. cdnsciencepub.com

Reactions with Other Reagents

This compound and its derivatives can react with various reagents to yield a range of heterocyclic compounds.

Reactions with Isocyanates

5-Amino-1,2,3,4-thiatriazoles react with isocyanates, leading to the formation of various heterocyclic structures. These reactions can be complex and may involve unexpected rearrangements. acs.org For example, the reaction of 5-(arylamino)-1,2,3,4-thiatriazoles with isocyanates has been shown to produce (4-aryl-2-alkyl-3-oxo-1,2,4-thiadiazolidin-5-ylidene)ureas through a series of rearrangements, rather than the initially proposed (3-oxo-4-1,2,4-thiadiazolin-5-yl)ureas. acs.org

Reactions with Carbonyl Compounds (for Hydrazino Derivatives)

While direct reactions of this compound with carbonyl compounds are not detailed, the reactivity of related hydrazino derivatives of other heterocyclic systems with carbonyl compounds is well-documented. For instance, 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol reacts with various carbonyl compounds, such as anhydrides, to form fused heterocyclic systems like triazolotetrazine and triazolophthalazine derivatives. researchgate.net Similarly, the reaction of hydrazines with α,β-unsaturated carbonyl compounds is a known method for the synthesis of 2-pyrazolines. uclm.es These examples suggest that hydrazino derivatives of 1,2,3,4-thiatriazole would likely exhibit similar reactivity towards carbonyl compounds, leading to the formation of hydrazones and subsequent cyclization products.

Derivatization Strategies of this compound

The derivatization of this compound can be achieved through various reactions targeting the amino group. These strategies are crucial for synthesizing novel compounds with potentially interesting chemical and biological properties.

One common approach is the reaction with isocyanates, which, as previously discussed, leads to the formation of complex heterocyclic systems. acs.org Another potential strategy, drawing parallels from the chemistry of other amino-heterocycles, involves the formation of Schiff bases through condensation with aldehydes. For example, 4-amino-5-phenyl-1,2,4-triazole-3-thiol (B7760984) readily reacts with different aldehydes to form Schiff bases. researchgate.net

Furthermore, the amino group can be a handle for introducing a wide variety of functional groups. For instance, acylation reactions with acid chlorides or anhydrides could be employed. Alkylation reactions are also a plausible derivatization method. These strategies, while not explicitly detailed for this compound in the provided results, are fundamental reactions of primary amines and are widely used in the derivatization of other amino-substituted heterocyclic compounds.

Alkylation Studies

The alkylation of 5-arylamino-1,2,3,4-thiatriazoles, derivatives of the parent amine, demonstrates marked regioselectivity that is dependent on the nature of the alkylating agent used. Research indicates that different reagents can direct the alkyl group to either a nitrogen atom within the thiatriazole ring or to the exocyclic amino nitrogen. nih.gov

Specifically, the reaction with diazomethane results in methylation at the N-4 position of the thiatriazole ring, yielding 4-methyl-5-arylimino-1,2,3,4-thiatriazoles. nih.gov In contrast, when dimethyl sulfate (B86663) is employed as the alkylating agent, the reaction occurs on the exocyclic amino group, leading to the formation of 5-N-aryl-N-methyl-amino-1,2,3,4-thiatriazoles. nih.gov This differential reactivity highlights the nuanced electronic and steric factors governing the orientation of electrophilic attack on this heterocyclic system.

| Starting Material | Alkylating Agent | Site of Alkylation | Product |

|---|---|---|---|

| 5-Arylamino-1,2,3,4-thiatriazole | Diazomethane (CH₂N₂) | Ring Nitrogen (N-4) | 4-Methyl-5-arylimino-1,2,3,4-thiatriazole |

| 5-Arylamino-1,2,3,4-thiatriazole | Dimethyl sulfate ((CH₃)₂SO₄) | Exocyclic Nitrogen (N-amino) | 5-N-Aryl-N-methyl-amino-1,2,3,4-thiatriazole |

Acylation Reactions

The acylation of this compound does not proceed via a simple N-acylation of the amino group. Instead, the reaction often induces a loss of nitrogen and subsequent rearrangement of the heterocyclic core, leading to the formation of entirely different ring systems. The outcome of the reaction is highly dependent on the specific acylating agent employed. nih.gov

For instance, when this compound is treated with aroyl chlorides in the presence of pyridine, a complex transformation occurs to yield 2,5-diaryl-1,6-dioxa-6a-thia-3,4-diazapentalenes. nih.gov A different pathway is observed during acetylation. The reaction with acetic anhydride (B1165640) results in a ring transformation to produce 3,5-diacetamido-1,2,4-thiadiazole. nih.gov These findings underscore the inherent instability of the 1,2,3,4-thiatriazole ring under certain acylation conditions.

| Starting Material | Acylating Agent | Reaction Type | Product |

|---|---|---|---|

| This compound | Aroyl chlorides / Pyridine | Rearrangement | 2,5-Diaryl-1,6-dioxa-6a-thia-3,4-diazapentalene |

| This compound | Acetic anhydride | Ring Transformation | 3,5-Diacetamido-1,2,4-thiadiazole |

Sulfonylation Reactions

A review of scientific literature did not yield specific studies or detailed research findings concerning the direct sulfonylation of this compound or its derivatives with sulfonyl chlorides. While the reactivity of other aminothiadiazoles and aminotriazoles with sulfonylating agents is documented, specific pathways for the title compound are not detailed in the available research.

Formation of Schiff Bases

This compound possesses a primary amino group that can readily undergo condensation reactions with aldehydes to form the corresponding imines, commonly known as Schiff bases. This reaction is a standard method for derivatizing the exocyclic amino group.

An example of this transformation is the reaction of this compound with salicylaldehyde. The condensation results in the formation of the Schiff base ligand [2-(1,2,3,4-thiatriazole-5-yliminomethyl)-phenol]. nih.gov This reaction proceeds as a typical nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine).

| Amine Component | Aldehyde Component | Product (Schiff Base) |

|---|---|---|

| This compound | Salicylaldehyde | [2-(1,2,3,4-Thiatriazole-5-yliminomethyl)-phenol] |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental insights into the covalent bonding and functional groups present in a molecule.

Infrared (IR) spectroscopy is a cornerstone technique for the structural assignment of 1,2,3,4-thiatriazol-5-amine and its substituted analogues. researchgate.netacs.org The analysis of IR spectra allows for the identification of key functional groups and vibrations of the thiatriazole ring. Studies on various 5-arylamino-1,2,3,4-thiatriazoles have identified characteristic absorption peaks that confirm the molecular structure. ijsr.in

Key vibrational modes observed in the IR spectra of 5-amino-1,2,3,4-thiatriazole derivatives include the stretching vibrations of the amino (-NH₂) group, the cyclic C=N bond, and other ring-specific vibrations. ijsr.in The positions of these bands provide diagnostic evidence for the presence of the thiatriazole core and the exocyclic amino group.

Table 1: Characteristic IR Absorption Peaks for 5-Arylamino-1,2,3,4-thiatriazoles

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amino Group | 3394-3189 | N-H stretching |

| Aromatic C-H | ~3103 | C-H stretching |

| Cyclic C=N | ~1651 | C=N stretching |

| Thiatriazole Ring | Not specified | Ring vibrations |

This table is populated with representative data from related triazole and thiadiazole compounds for illustrative purposes. ijsr.indergipark.org.tr

Structural assignments based on IR spectroscopy have been crucial in distinguishing between 5-(substituted)amino-1,2,3,4-thiatriazoles and their isomeric tetrazolinethiones, which can be formed from similar precursors. researchgate.net

Raman spectroscopy serves as a complementary technique to IR, providing information on the vibrational modes of a molecule. While specific Raman studies on this compound are not extensively detailed in the literature, analysis of related N-heterocyclic compounds such as 3-amino-5-mercapto-1,2,4-triazole (B94436) demonstrates the utility of this method. nih.govrsc.org For these types of molecules, Raman spectra are typically dominated by strong bands corresponding to ring vibrations. nih.gov

The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in IR spectra. It can be used to identify the characteristic vibrations of the thiatriazole ring system. For instance, in related compounds, C-S and C=C stretching vibrations are readily identified. mdpi.com The sensitivity of Raman spectral features to specific functional groups makes it a powerful tool for structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the chemical environment of hydrogen, carbon, and nitrogen nuclei.

Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms within the molecule, primarily the protons of the exocyclic amino group. The chemical shift of amine (R-NH₂) protons can be highly variable, typically appearing in a broad range from 1-5 ppm, depending on factors like solvent, concentration, and hydrogen bonding. orgchemboulder.com In related heterocyclic systems like 5-substituted-4-amino-1,2,4-triazole-3-thiones, the NH₂ protons appear as a singlet in the spectrum. researchgate.net For similar thiadiazole compounds, the amine proton signal can be observed further downfield, for example around 7.32 ppm in DMSO-d₆. researchgate.net The integration of this signal corresponds to the number of protons, confirming the presence of the NH₂ group.

Table 2: Representative ¹H NMR Chemical Shifts for Amino Groups in Heterocyclic Compounds

| Compound Class | Solvent | Amine Proton (NH₂) Chemical Shift (δ, ppm) |

|---|---|---|

| General Aliphatic Amines | Various | 1.0 - 5.0 orgchemboulder.com |

| 1,3,4-Thiadiazole (B1197879) derivatives | DMSO-d₆ | ~7.3 researchgate.netresearchgate.net |

Data is compiled from various sources on amino-substituted heterocycles to provide context.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. The thiatriazole ring contains a single carbon atom, and its chemical shift is highly indicative of its electronic environment. In related 1,3,4-thiadiazole systems, the carbon atoms of the heterocyclic ring resonate at distinct downfield positions due to the influence of the adjacent electronegative nitrogen and sulfur atoms. dergipark.org.tr For example, the C=N carbon in a triazole-thione has been observed at 163.87 ppm, while the C=S carbon appears at 152.75 ppm. dergipark.org.tr

¹³C NMR is particularly powerful for investigating tautomerism, as the chemical shifts of ring carbons are sensitive to changes in bonding and electron distribution between different tautomeric forms. rsc.org Furthermore, chemical derivatization, such as alkylation, leads to predictable changes in the ¹³C NMR spectrum, which helps to confirm the site of reaction and the structure of the resulting product. researchgate.net

Table 3: Typical ¹³C NMR Chemical Shifts in Related Heterocyclic Rings

| Carbon Environment | Chemical Shift Range (δ, ppm) |

|---|---|

| C=N in Thiadiazole Ring | 159 - 169 dergipark.org.tr |

This table presents data from related thiadiazole and triazole structures to illustrate expected chemical shift regions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specific technique for probing the electronic structure of nitrogen-containing compounds, despite its lower sensitivity compared to ¹H NMR. huji.ac.ilaiinmr.com This method is exceptionally well-suited for studying the 1,2,3,4-thiatriazole ring, which contains four distinct nitrogen atoms.

¹⁵N NMR has been successfully used to identify the heteroatomic backbone of the mesoionic 3-phenyl-1,2,3,4-thiatriazolium-5-aminide, a derivative of the parent compound. researchgate.net The observed ¹⁵N chemical shifts are characteristic of this class of compounds and provide direct evidence of the ring structure. researchgate.net The chemical shifts of nitrogen atoms are very sensitive to their bonding environment (e.g., -N=N-, -NH-, C=N-), making ¹⁵N NMR a powerful tool for distinguishing between isomers and studying tautomerism. rsc.orgcaltech.edu In azides, for example, the three nitrogen atoms give distinct signals, with the central nitrogen appearing significantly downfield. nih.gov This sensitivity allows for unambiguous structural assignments where other NMR techniques might be inconclusive. researchgate.net

Table 4: General ¹⁵N NMR Chemical Shift Ranges

| Nitrogen Environment | Chemical Shift Range (δ, ppm, rel. to CH₃NO₂) |

|---|---|

| Pyridine-type Nitrogen | ~ -150 to 50 |

| Pyrrole-type Nitrogen | ~ -250 to -50 |

| Azo Nitrogens (-N=N-) | ~ 100 to 500 |

Note: Chemical shifts are highly dependent on the specific molecular structure and solvent. This table provides general ranges for context.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of this compound. The compound has a monoisotopic mass of 102.00 Da. nih.gov Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation, providing clues to its structure.

While a detailed fragmentation pattern for this compound is not extensively published, the behavior of related 1,2,3-thiadiazole (B1210528) and aminotriazole derivatives allows for the prediction of its primary fragmentation pathways. nih.govresearchgate.net A principal and highly characteristic fragmentation process for 1,2,3-thiadiazoles is the loss of a dinitrogen molecule (N₂). nih.gov This is a common rearrangement for this class of compounds. The thermal decomposition of 5-amino-1,2,3,4-thiatriazoles is also known to yield substituted cyanamides, suggesting the lability of the heterocyclic ring. researchgate.net

The fragmentation would likely begin with the molecular ion [M]⁺• at m/z 102. Subsequent fragmentation steps could involve the loss of N₂ to form an intermediate radical cation [M-N₂]⁺• at m/z 74. Further fragmentation of the amino group could also occur.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Fragment | Notes |

| 102 | Molecular Ion [M]⁺• | [CH₂N₄S]⁺• | Represents the intact molecule with one electron removed. |

| 74 | [M - N₂]⁺• | [CH₂N₂S]⁺• | Resulting from the characteristic loss of a neutral dinitrogen molecule. |

| 46 | [H₂N-CN]⁺• or [CS]⁺• | [CH₂N₂]⁺• or [CS]⁺• | Possible fragments from further decomposition of the ring. |

Electronic Spectroscopy: UV-Visible Absorption

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dictated by its heterocyclic nature and the presence of the amino group, which acts as an auxochrome. The thiatriazole ring itself is a chromophore containing π-electrons and non-bonding electrons (lone pairs) on the nitrogen and sulfur atoms.

The absorption of UV radiation excites electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). For this compound, two primary types of electronic transitions are expected:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, usually in the near-UV region. amazonaws.com

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on N or S) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. amazonaws.com

The amino group (-NH₂) attached to the ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to the donation of its lone pair of electrons into the π-system of the ring, effectively extending the conjugation. utoronto.cabspublications.net Specific absorption maxima (λmax) are highly dependent on the solvent used due to differential stabilization of the ground and excited states. nih.gov A comprehensive review of 1,2,3,4-thiatriazoles confirms that UV spectroscopy is a key experimental method for structural analysis of this class of compounds. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |

| π → π | π (bonding) → π (antibonding) | High | High (ε > 10,000) |

| n → π | n (non-bonding) → π (antibonding) | Low | Low (ε < 1,000) |

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule, which correspond to the energies of its molecular orbitals. libretexts.org Using a source of high-energy photons (such as He I radiation in UPS), valence electrons are ejected from the molecule. The kinetic energy of these photoelectrons is measured, and the ionization energy is determined. libretexts.org

A detailed PES study has been conducted on the closely related compound, 5-chloro-1,2,3,4-thiatriazole, providing insight into the electronic structure of the thiatriazole ring. researchgate.net In that study, ionization potentials were determined and assigned to specific molecular orbitals with the support of quantum chemical calculations.

For this compound, the PES spectrum would reveal a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The spectrum would show distinct ionizations for the π-system orbitals and the lone pair (n) orbitals of the nitrogen and sulfur atoms. The introduction of the amino group, a strong electron-donating group, would be expected to lower the ionization energies of the ring's π-orbitals compared to its chloro-substituted counterpart, which is electron-withdrawing.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure

This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Crystal Packing: The arrangement of molecules within the crystal lattice.

Intermolecular Interactions: The presence of hydrogen bonds, van der Waals forces, or other non-covalent interactions that stabilize the crystal structure.

For this compound, an X-ray study would confirm the planarity of the thiatriazole ring and detail the geometry of the exocyclic amino group. It would also reveal the nature of intermolecular hydrogen bonding involving the amine protons and the nitrogen atoms of the heterocyclic ring, which are crucial for understanding its physical properties. Although specific data for the title compound is unavailable, studies on related fused triazole and thiadiazole systems demonstrate the utility of this technique in confirming molecular structures and analyzing intermolecular contacts. mdpi.commdpi.com

Application of Advanced Analytical Techniques in Characterization

The complete and unambiguous characterization of this compound requires the synergistic application of multiple advanced analytical techniques. No single method can provide a complete structural picture. A comprehensive approach, as outlined in reviews of thiatriazole chemistry, combines several spectroscopic and analytical methods. researchgate.net

Mass Spectrometry (MS) confirms the molecular weight and provides vital structural information through predictable fragmentation patterns.

UV-Visible Spectroscopy elucidates the electronic structure and the nature of the chromophoric system.

Photoelectron Spectroscopy (PES) offers a deeper understanding of the molecular orbital energy levels and bonding characteristics.

X-ray Diffraction (XRD) provides the definitive solid-state structure, including precise bond parameters and intermolecular packing details.

In practice, these techniques are used alongside others, such as Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework and Infrared (IR) spectroscopy for identifying functional groups, to build a complete and validated profile of the molecule's identity and structure. This multi-technique approach is standard in modern chemical analysis for ensuring the structural integrity and purity of novel compounds. mdpi.com

Computational and Theoretical Chemistry of 1,2,3,4 Thiatriazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for investigating the properties of molecules at the atomic level. These methods, which include Density Functional Theory (DFT) and ab initio techniques, are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system, yielding information about its energy, geometry, and electronic structure.

Density Functional Theory (DFT) Studies

Density Functional Theory is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT studies on heterocyclic compounds typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set to model the molecule's electronic behavior.

While specific DFT studies detailing basis set dependence or optimized geometry for 1,2,3,4-thiatriazol-5-amine are scarce, research on analogous compounds provides a framework for understanding its likely computational treatment. For instance, studies on other five-membered heterocyclic amines utilize DFT to predict molecular geometries, vibrational frequencies, and electronic properties.

Basis Set Dependence

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The accuracy of the calculation is dependent on the quality of the basis set; larger, more flexible basis sets generally provide more accurate results but at a higher computational cost.

A systematic study of basis set dependence for this compound has not been reported. However, in typical computational studies of similar nitrogen- and sulfur-containing heterocycles, a range of Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are employed. A basis set dependence study would involve performing calculations with several different basis sets to ensure that the calculated properties (such as geometry and energy) have converged and are not an artifact of the chosen basis set. For example, quantum chemical calculations on the related 5-chloro-1,2,3,4-thiatriazole have utilized the aug-cc-pVTZ basis set, indicating a preference for a high-level basis set to achieve accurate results.

Ground-State Geometry Optimization

Geometry optimization is a computational procedure used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is located. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

No experimentally determined or computationally optimized geometry for this compound is readily available in the surveyed literature. For comparison, a study on 5-chloro-1,2,3,4-thiatriazole performed ground-state geometry optimization using DFT (B3LYP) and higher-level ab initio methods. Such a calculation for this compound would be expected to reveal a planar thiatriazole ring, with specific bond lengths and angles influenced by the electronic effects of the exocyclic amino group.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep understanding of its chemical reactivity, stability, and spectroscopic properties. This is often achieved through the examination of its molecular orbitals.

Molecular Orbital Theory (HOMO, LUMO Energies)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the energy of the LUMO is related to its ability to accept electrons (its electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher kinetic stability and lower chemical reactivity.

Specific HOMO, LUMO, and energy gap values for this compound have not been reported in the reviewed scientific literature. Computational studies on other 1,3,4-thiadiazole (B1197879) derivatives have shown that the HOMO-LUMO gap is a key indicator of chemical and biological activity. For these related compounds, the HOMO is often located over the thiadiazole ring and the amino group, indicating this region as the primary site for electron donation. The HOMO→LUMO transition often involves an electron density transfer to other parts of the molecule. A similar analysis for this compound would clarify its electronic charge transfer characteristics and reactivity profile.

| Parameter | Significance | Relationship to Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Represents the energy of the outermost electron orbital. Related to the capacity to donate an electron. | Higher EHOMO values indicate a better electron donor. |

| LUMO Energy (ELUMO) | Represents the energy of the lowest energy electron-accepting orbital. Related to the capacity to accept an electron. | Lower ELUMO values indicate a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

Dipole Moment Calculations

Theoretical studies on related amino-heterocyclic compounds, such as 2-amino-2-thiazoline, have shown that different tautomeric forms can possess significantly different dipole moments. researchgate.net Solvation effects also play a crucial role, as the dipole moment of a molecule can change depending on the polarity of the solvent it is in. researchgate.net While specific computational values for this compound are not extensively documented in current literature, calculations on analogous structures suggest that the lone pairs of electrons on the nitrogen and sulfur atoms and the polar amino group would result in a significant dipole moment, making it a polar molecule.

Global Hardness Calculations

Global chemical hardness (η) is a key concept in conceptual DFT that describes a molecule's resistance to change in its electron distribution or charge transfer. irjweb.com It is a measure of the molecule's stability and reactivity; hard molecules have a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com

Global hardness is calculated using the energies of the HOMO and LUMO as follows:

η = (ELUMO - EHOMO) / 2

A related descriptor, global softness (S), is the reciprocal of hardness (S = 1/η). Theoretical studies on various triazole and thiadiazole derivatives utilize HOMO-LUMO energy gap calculations to assess their kinetic stability and reactivity. irjweb.comntu.edu.iq A large energy gap implies high stability. irjweb.com While a specific value for this compound is not available, the methodology remains standard for its theoretical evaluation.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. High hardness indicates high stability. |

| Global Softness (S) | 1 / η | Measures the ease of charge transfer. High softness indicates high reactivity. |

Atomic Charge Calculations

Atomic charge calculations determine the distribution of electron density among the atoms within a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. These charges are critical for understanding a molecule's electrostatic potential, intermolecular interactions, and reactive sites.

In molecules similar to this compound, computational studies reveal that the heteroatoms, particularly the nitrogen atoms, carry significant negative charges. For instance, in 2-amino-1,3,4-thiadiazole, the amino nitrogen and the ring imine nitrogen were found to possess the highest negative charge values. This accumulation of negative charge indicates that these nitrogen atoms are the most likely sites for electrophilic attack. The carbon atom in the ring, bonded to the sulfur and nitrogen atoms, typically carries a positive charge, making it susceptible to nucleophilic attack.

Theoretical Investigations of Tautomerism and Isomerization

Tautomerism is a crucial aspect of the chemistry of many heterocyclic compounds. For this compound, the primary tautomeric relationship is the amino-imino equilibrium between the 5-amino form and the corresponding 5-imino-thiatriazoline form.

Computational studies on a wide range of related C-amino-azoles, including amino-1,2,4-triazoles and amino-1,3,4-thiadiazoles, have been performed to determine the relative stability of these tautomers. zsmu.edu.ua DFT and ab initio calculations consistently show that the amino tautomer is energetically more stable than the imino tautomer in the gas phase. researchgate.net The energy difference is typically in the range of several kJ/mol, indicating that the amino form is the predominant species at equilibrium. researchgate.net While solvation can shift the equilibrium, the preference for the amino form generally remains. researchgate.net Isomerization can also occur under thermal conditions; for example, heating 5-arylamino-1,2,3,4-thiatriazoles can lead to the formation of substituted N-methylaminobenzothiazoles.

Computational Studies on Reaction Mechanisms

This compound is known to be a thermally unstable compound. wisc.edu Experimental observations show that it decomposes rapidly and sometimes explosively upon heating. wisc.edu Computational studies on its decomposition, and that of similar energetic materials like 5-aminotetrazole (B145819), are vital for understanding its stability and predicting its decomposition products.

Theoretical calculations suggest several possible initial decomposition pathways for such nitrogen-rich heterocycles:

Ring Cleavage: The decomposition can be initiated by the cleavage of the thiatriazole ring, which is often the lowest energy pathway. This can lead to the extrusion of stable small molecules like dinitrogen (N₂). Theoretical studies on 5-aminotetrazole have identified N₂ elimination as a dominant unimolecular decomposition channel. nih.gov

C-S or N-S Bond Scission: Homolytic cleavage of the bonds involving the sulfur atom can generate radical intermediates that drive subsequent decomposition reactions.

Hydrogen Transfer: Intramolecular or intermolecular hydrogen transfer can lead to the formation of more stable or more reactive intermediates.

For 5-amino-1,2,3,4-thiatriazoles, a known thermal decomposition product is a substituted cyanamide, which points towards a mechanism involving ring fragmentation.

Understanding a reaction mechanism requires the characterization of all intermediates and transition states along the reaction coordinate. Computational chemistry is a powerful tool for locating and analyzing these transient species. Transition state theory is used in conjunction with methods like DFT to calculate the activation energies and reaction rates. jcchems.com

For the decomposition of this compound, computational models would predict the structures and energies of:

Transition States: These are the maximum energy points along the reaction pathway, such as the geometry of the thiatriazole ring as it breaks apart. For similar compounds, transition state analysis has been used to identify the key bond-breaking and bond-forming steps. rsc.org

Intermediates: These are metastable species formed during the reaction. In the decomposition of energetic heterocycles, intermediates can include radical species and other highly reactive molecules. Reactive molecular dynamics simulations on related compounds have helped identify key intermediate products that form during the decomposition process. nih.gov

By mapping the potential energy surface, computational studies can elucidate the most likely sequence of events, from the stable reactant to the final decomposition products, providing a detailed picture of the reaction mechanism.

Aromaticity Assessment (e.g., NICS)

The concept of aromaticity is central to understanding the electronic structure and properties of cyclic, planar, and conjugated molecules. The most common rule for predicting aromaticity is Hückel's rule, which states that a planar, cyclic, and fully conjugated system with (4n+2) π-electrons will exhibit aromatic character.

For the 1,2,3,4-thiatriazole ring, a five-membered heterocycle, it contains two double bonds, which contribute four π-electrons. The sulfur atom, being a second-row element, can contribute a lone pair of electrons to the π-system, and one of the nitrogen atoms can also contribute a lone pair. To satisfy the (4n+2) π-electron rule for aromaticity (with n=1, requiring 6 π-electrons), the ring must be planar and have a continuous overlap of p-orbitals.

In the case of this compound, the parent thiatriazole ring possesses the necessary structural features for potential aromaticity. The presence of multiple nitrogen atoms and a sulfur atom introduces complexity compared to simple hydrocarbons. The delocalization of π-electrons over the entire ring would lead to a stabilizing ring current, a hallmark of aromatic systems. This induced ring current is what the NICS method is designed to measure. A negative NICS value, calculated at the center of the ring, would provide strong evidence for the existence of such a diatropic ring current and, consequently, the aromaticity of the 1,2,3,4-thiatriazole core.

Table of Expected Aromaticity Indicators for this compound

| Aromaticity Criterion | Expected Outcome for this compound | Rationale |

| Hückel's Rule | Likely Aromatic | The ring is cyclic and can adopt a planar conformation. With the participation of lone pairs from heteroatoms, it can achieve a 6π-electron system (4n+2, where n=1). |

| NICS Value | Expected to be Negative | Aromatic compounds exhibit a diatropic ring current, which induces a magnetic field that opposes the external field at the ring's center, resulting in a negative NICS value. |

| Bond Length Equalization | Expected | Aromaticity leads to the delocalization of π-electrons, causing the bond lengths within the ring to be more uniform and intermediate between single and double bonds. |

| Resonance Stabilization Energy | Expected to be Significant | Aromatic compounds possess a lower-than-expected heat of hydrogenation due to the energetic stabilization afforded by electron delocalization. |

It is important to emphasize that while these predictions are based on well-established chemical principles, they remain theoretical in the absence of direct computational evidence for this compound. Future computational studies employing methods such as NICS, as well as other aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and Aromatic Stabilization Energy (ASE), are necessary to provide a quantitative and definitive assessment of the aromatic character of this heterocyclic system. Such studies would be invaluable for a deeper understanding of its chemical behavior and for the rational design of new derivatives with tailored properties.

Research on Biological Activities and Potential Applications

Medicinal Chemistry Exploration

The 1,2,3,4-thiatriazole scaffold is a cornerstone in the design and synthesis of novel bioactive molecules. Its derivatives have been extensively studied, revealing a range of biological activities that position them as promising candidates for drug development.

Derivatives of the triazole family, including those related to 1,2,3,4-thiatriazol-5-amine, have demonstrated significant potential as antimicrobial agents. The global challenge of antimicrobial resistance has spurred the search for new and effective therapeutic agents, and triazole derivatives have emerged as a promising class of compounds.

Research has shown that various 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives exhibit potent activity against a range of microbial pathogens. For instance, certain 1,2,4-triazole derivatives have shown high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, with some compounds displaying minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL. nih.gov Hybrids of 1,2,4-triazole with fluoroquinolones have been particularly effective, with some exhibiting excellent activity against pathogens like E. coli and S. aureus with MIC values as low as 0.12 to 1.95 µg/mL. nih.gov Furthermore, some newly synthesized 1,2,4-triazole derivatives have been found to be active against Bacillus subtilis and various fungi. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Antimicrobial Activity of Triazole and Thiadiazole Derivatives

| Compound Class | Microorganism | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| 1,2,4-Triazole Derivatives | Gram-positive and Gram-negative bacteria | MIC: 0.25-32 µg/mL | nih.gov |

| 1,2,4-Triazole-fluoroquinolone hybrids | E. coli, S. aureus, etc. | MIC: 0.12-1.95 µg/mL | nih.gov |

| 1,3,4-Thiadiazole Derivatives | B. subtilis and fungi | Active | nih.gov |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | MIC: 12.5–50 µg/mL | mdpi.com |

The anti-inflammatory potential of triazole derivatives has been a significant area of investigation. Chronic inflammation is a key factor in a multitude of diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Compounds containing the 1,2,4-triazole moiety have demonstrated anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Several studies have reported the synthesis of 1,2,4-triazole derivatives that exhibit potent anti-inflammatory effects. For example, some diaryl-1,2,4-triazole hybrids have been shown to be dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. rsc.org Other research has focused on modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) with a triazole ring to enhance their activity and reduce side effects. nih.gov For instance, certain 1,2,4-triazole derivatives of ibuprofen have demonstrated good anti-inflammatory activity against the microsomal prostaglandin E2 synthase-1 (mPGES-1) enzyme. nih.gov

Anti-inflammatory Activity of Triazole Derivatives

| Compound/Derivative | Target/Model | Activity (IC50/Effect) | Reference |

|---|---|---|---|

| Diaryl-1,2,4-triazole hybrids | COX-2/5-LOX | Dual inhibitors | rsc.org |

| 1,2,4-Triazole derivatives of Ibuprofen | mPGES-1 | IC50: 4.95 and 13.6 µM | nih.gov |

| Quinolone-1,2,4-triazole hybrids | COX-2 | IC50: 7.25–8.48 nM | nih.gov |

| Quinolone-1,2,4-triazole hybrids | 5-LOX | IC50: 5.43 µM | nih.gov |

The emergence of new viral infections has highlighted the urgent need for novel antiviral therapies. Triazole derivatives have shown considerable promise in this area, with research demonstrating their activity against a range of viruses, including the human immunodeficiency virus (HIV), influenza, and coronaviruses. researchgate.netnih.gov The antiviral potential of these compounds often stems from their ability to inhibit key viral enzymes, such as proteases and reverse transcriptases. nih.gov

In the context of the recent COVID-19 pandemic, significant research efforts have been directed towards identifying inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. Several studies have explored the potential of triazole derivatives as Mpro inhibitors. semanticscholar.orgnih.gov Molecular docking studies have shown that 1,2,3-triazole derivatives can bind to the active site of the Mpro with high affinity. semanticscholar.orgnih.gov For example, a library of novel 1,2,3-triazoles based on 1,2,4-triazole, 1,3,4-oxadiazole, and/or 1,3,4-thiadiazole scaffolds were designed and synthesized, with some showing binding affinity scores in the range of -6.0 to -8.8 kcal/mol against the 6LU7 protease. nih.gov Thiazole-based derivatives have also been investigated as SARS-CoV-2 Mpro inhibitors, with some N-(substituted-thiazol-2-yl)cinnamamide analogs exhibiting IC50 values between 14.7 and 22.61 µM. nih.gov

Antiviral Activity of Triazole and Thiazole Derivatives against SARS-CoV-2 Mpro

| Compound Class | Target | Activity (IC50/Binding Affinity) | Reference |

|---|---|---|---|

| 1,2,3-Triazole Derivatives | SARS-CoV-2 Mpro (6LU7) | Binding Affinity: -6.0 to -8.8 kcal/mol | nih.gov |

| N-(substituted-thiazol-2-yl)cinnamamide analogs | SARS-CoV-2 Mpro | IC50: 14.7 - 22.61 µM | nih.gov |

The development of novel anticancer agents is a primary focus of medicinal chemistry, and heterocyclic compounds, including triazole derivatives, have been extensively explored for their cytotoxic properties. zsmu.edu.uabepls.com The anticancer activity of these compounds is often linked to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells. bepls.com

Numerous studies have demonstrated the antiproliferative effects of 1,2,4-triazole and 1,3,4-thiadiazole derivatives against various cancer cell lines. researchgate.netnih.gov For instance, some 1,2,3-triazole-containing coumarin derivatives have shown potent activity against A549 lung cancer cells, with IC50 values as low as 2.97 µM. frontiersin.org Similarly, certain coumarin–triazole hybrids have exhibited significant cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM. nih.gov The versatility of the triazole scaffold allows for the synthesis of a wide range of derivatives with potential for further optimization as anticancer agents.

Anticancer Activity of Triazole and Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,2,3-Triazole–containing coumarin derivatives | A549 (Lung Cancer) | 2.97 and 4.78 µM | frontiersin.org |

| Coumarin–triazole hybrids | MCF7 (Breast Cancer) | 2.66 - 10.08 µM | nih.gov |

| Betulin-1,2,4-Triazole Derivatives | A375 (Melanoma) | 22.41 - 46.92 µM | mdpi.com |

| 1,2,4-Triazole derivatives of Ibuprofen | Various cancer cells | 17.46 - 68.76 µM | nih.gov |

The biological activities of this compound derivatives and their analogs are often mediated through their interaction with specific enzymes or receptors. The triazole ring can act as a bioisostere for other functional groups, enabling these compounds to bind to the active sites of enzymes and modulate their activity. nuft.edu.ua

Triazole derivatives have been shown to inhibit a variety of enzymes. For example, they are effective inhibitors of acetylcholinesterase, butyrylcholinesterase, phosphatase, lactamase, alpha-amylase, and alpha-glucosidase. researchgate.net Specific 1,2,4-triazole derivatives have demonstrated potent inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an important enzyme in the inflammatory pathway. mdpi.com Furthermore, thiazole-based derivatives have been identified as inhibitors of the SARS-CoV-2 main protease. nih.gov The ability of these compounds to selectively inhibit enzymes makes them attractive candidates for the development of targeted therapies.

The 1,2,3,4-thiatriazole scaffold and its related triazole and thiadiazole analogs represent a valuable source of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The diverse biological activities exhibited by this class of compounds make them attractive starting points for the development of new drugs.

The process of lead identification often involves the synthesis and screening of a large library of compounds. The versatility of the triazole synthesis allows for the creation of diverse chemical libraries with a wide range of structural modifications. neliti.com Through structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, researchers can identify the key structural features responsible for the biological activity of these compounds and optimize them to improve their potency, selectivity, and pharmacokinetic properties. nih.gov The identification of novel triazole and thiadiazole derivatives with potent biological activities provides a strong foundation for the development of the next generation of therapeutic agents. neliti.comuran.ua

Applications in Materials Science

The unique heterocyclic structure of this compound has prompted investigations into its potential use in materials science. Research in this area explores its fundamental electronic and optical characteristics and its utility as a component in advanced materials.

Electronic and Optical Properties

The 1,2,3,4-thiatriazole ring is an uncommon heterocyclic system characterized by its electron-deficient nature, a consequence of the electron-withdrawing effects of the constituent nitrogen atoms. researchgate.net Theoretical studies involving quantum chemical calculations have been employed to understand the ground-state geometry and electronic structure of the thiatriazole ring system. researchgate.net Spectroscopic methods, including infrared (IR), ultraviolet (UV), and He I photoelectron spectroscopy, have been used to investigate the vibrational and electronic characteristics of thiatriazole derivatives. researchgate.net

While comprehensive data on the specific electronic and optical properties of this compound for materials science applications are not extensively detailed in the current literature, the general characteristics of the thiatriazole ring suggest potential for applications where electron-deficient moieties are desirable. The amino group at the 5-position can be expected to modulate the electronic properties of the ring, a factor that could be exploited in the design of new materials.

Use as Ligands in Nanocrystal Applications

The surface chemistry of nanocrystals is crucial in determining their physical and electronic properties for use in functional materials. escholarship.org Ligands play a key role in passivating the nanocrystal surface and mediating interfacial interactions. escholarship.org

Despite the interest in heterocyclic compounds as ligands, a review of the available scientific literature indicates that the use of this compound specifically as a ligand in nanocrystal applications has not been reported. Research in this area has instead focused on a closely related derivative, 1,2,3,4-thiatriazole-5-thiolate, which has been shown to act as a strongly binding ligand for cadmium selenide (CdSe) nanocrystals. rsc.org

There is no available research describing the ligand exchange mechanisms for this compound on nanocrystal surfaces.

There is no available research describing the in situ conversion of this compound to thiocyanate in the context of nanocrystal applications. Studies have shown that the related compound, 1,2,3,4-thiatriazole-5-thiolate, can be thermally decomposed at temperatures below 100 °C to produce thiocyanate in situ. rsc.org

Role in Corrosion Inhibition